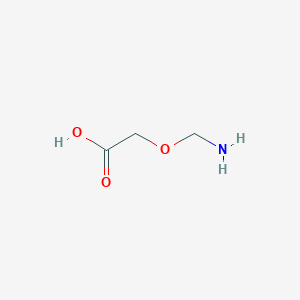![molecular formula C7H12ClNO2 B15234681 cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride: is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: While specific industrial production methods for cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride are not widely documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a notable reaction involving this compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, oxetanyl nitriles, and cyclopentenes. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the reduction of spirocyclic oxetanyl nitriles leads to the formation of 3-azabicyclo[3.1.1]heptanes .
Scientific Research Applications
cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to mimic certain natural compounds, making it useful in the study of enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is explored for its potential as a drug candidate. Its unique structure can be modified to enhance its pharmacological properties, such as metabolic stability and lipophilicity .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure allows it to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the arrangement of their ring systems.
2-Azabicyclo[2.2.1]heptanes: These compounds also feature a nitrogen atom within a bicyclic structure but have different ring sizes and connectivity.
Uniqueness: cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom. This configuration imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
(1R,2S,6R)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6-;/m0./s1 |
InChI Key |
DKXUTVCDDGFMPM-YAFCINRGSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@H]2[C@@H]1C2)C(=O)O.Cl |
Canonical SMILES |
C1CNC(C2C1C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)

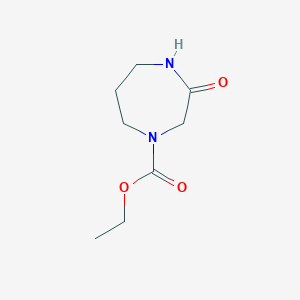
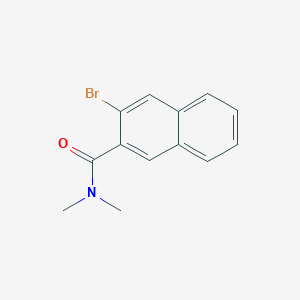

![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)



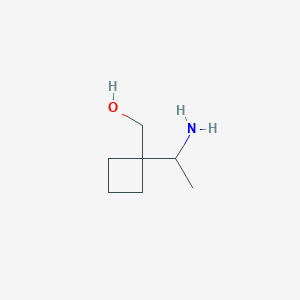
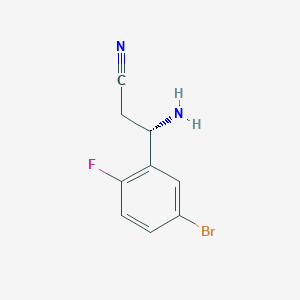
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
